2-(3-Methoxyphenyl)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-20-9-6-18(21-14)25-16-7-10-22(11-8-16)19(23)13-15-4-3-5-17(12-15)24-2/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOBKCVAPCAAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Methoxyphenyl)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone , with the molecular formula and a molecular weight of 341.411 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

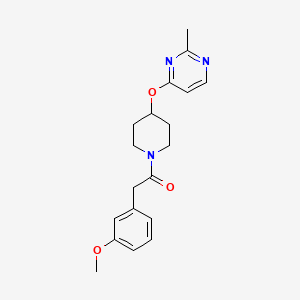

Chemical Structure

The structure of the compound can be represented as follows:

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, suggesting that modifications in the piperidine and pyrimidine moieties could enhance activity against specific pathogens.

Antioxidant Activity

Research has highlighted that compounds with methoxy groups, like the one , often display significant antioxidant activities. The presence of the 3-methoxyphenyl group is believed to contribute to electron-donating capabilities, which may scavenge free radicals and reduce oxidative stress.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Such inhibition can lead to potential applications in treating diseases like cancer and autoimmune disorders.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various piperidine derivatives against Escherichia coli and Staphylococcus aureus . The results indicated that derivatives with a similar backbone to this compound exhibited zone inhibition diameters ranging from 15 mm to 25 mm, suggesting moderate to high antimicrobial activity .

| Compound | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Compound A | 20 | Moderate |

| Compound B | 25 | High |

| Target Compound | 22 | Moderate |

Study 2: Antioxidant Potential

Another study focused on the antioxidant potential of methoxy-substituted phenolic compounds. The findings revealed that compounds with similar methoxy groups demonstrated significant DPPH radical scavenging activity, with IC50 values indicating strong antioxidant properties .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| Compound X | 45 | Strong |

| Compound Y | 30 | Very Strong |

| Target Compound | 35 | Strong |

Study 3: Enzyme Inhibition Profile

Research examining enzyme inhibition showed that derivatives of this compound could effectively inhibit DHODH activity with IC50 values comparable to known inhibitors . This suggests potential therapeutic applications in managing diseases reliant on pyrimidine metabolism.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2097894-25-0)

- Structure: Replaces the 3-methoxyphenyl group with a 2-fluorophenoxy moiety.

- Key Data :

- Comparison: The fluorine atom increases electronegativity and may alter metabolic stability compared to the methoxy group.

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS 1448056-42-5)

- Structure: Substitutes the pyrimidine with a 3-chloropyridine and uses a 2-methoxyphenoxy group.

- Key Data :

- Comparison: Chlorine on pyridine increases lipophilicity and may enhance membrane permeability. The 2-methoxyphenoxy group retains aromaticity but reduces steric bulk compared to the 3-methoxyphenyl group .

Analogues with Heterocyclic Modifications

2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone (CAS 1421477-36-2)

- Structure : Replaces 2-methylpyrimidin-4-yl with 5-(trifluoromethyl)pyridin-2-yl.

- Key Data :

- Pyridine vs. pyrimidine alters electronic density, impacting interactions with hydrophobic pockets in targets .

Patent-Derived Pyrazolo[3,4-d]pyrimidin-4-yloxy Analogues

- Example: 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone

- Key Features :

- Comparison: The sulfonyl group enhances solubility and may improve target selectivity via polar interactions.

Pharmacologically Active Analogues

Iloperidone Impurities (e.g., 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone)

- Structure: Shares the 3-methoxyphenyl-ethanone motif but lacks the piperidine-pyrimidine moiety.

- Key Data :

Pyridin-2(1H)-one Derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)

- Structure: Incorporates a methoxyphenyl-ethanone group fused to a pyridinone ring.

- Key Data :

- Comparison: The pyridinone ring introduces redox-active properties, enhancing antioxidant capacity compared to the target compound’s pyrimidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.